molecular formula C16H18N6OS B2684823 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2380187-93-7

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B2684823
CAS No.: 2380187-93-7
M. Wt: 342.42
InChI Key: RJMXHXYDXZTHLG-UHFFFAOYSA-N
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Description

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture incorporates three key pharmacophores: a pyridazine core, a 5-methyl-1,2,4-oxadiazole unit, and a thiophene ring, interconnected by a piperazine linker. This strategic combination yields a molecule with significant potential in drug discovery. The pyridazine ring is recognized for its high dipole moment and robust hydrogen-bonding capacity, properties that are crucial for effective target engagement and molecular recognition in medicinal chemistry . The 1,2,4-oxadiazole moiety is a privileged scaffold in drug design, valued for its metabolic stability and role as a bioisostere for ester and amide functional groups . This ring system is thermally stable and resistant to metabolism, often contributing to improved pharmacokinetic profiles in lead compounds. It is found in drugs with diverse activities, including antimicrobial and anticancer agents . The piperazine spacer provides conformational flexibility, potentially allowing the molecule to adopt optimal geometries for binding to biological targets. This compound is intended for research applications only, specifically for in vitro biological screening and as a key intermediate in the synthesis of novel molecules for investigating new therapeutic pathways. Researchers can leverage this compound in the development of potential inhibitors for various enzyme systems, such as kinases, which are often targeted in oncology research . It is supplied as a high-purity solid for research use only. Researchers should handle the compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

5-methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-12-17-15(20-23-12)11-21-6-8-22(9-7-21)16-5-4-13(18-19-16)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMXHXYDXZTHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Formation of the pyridazine ring: The final step involves the construction of the pyridazine ring, which can be accomplished through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound’s unique structure allows it to be used as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound N-(4-Fluorophenyl)-6-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)-nicotinamide (18) (referred to as Compound 18 in ) serves as a relevant structural analogue for comparison. Below is a detailed analysis:

Parameter Target Compound Compound 18
Core Structure Pyridazine Pyridine
Key Substituents - Position 3: Piperazine-linked 5-methyl-1,2,4-oxadiazole
- Position 6: Thiophen-2-yl
- Position 6: Benzylthio-linked 5-methyl-1,2,4-oxadiazole
- Position 5: 4-Fluorophenylcarbamoyl
Molecular Weight (ESI-MS) Not reported in evidence m/z = 421.1 [M + H]+
HPLC Purity Not reported in evidence 80.7% (gradient C)
Retention Time (HPLC) Not reported in evidence 6.63 min (gradient C)
Synthetic Route Likely involves nucleophilic substitution or coupling reactions (inferred) Method A: Thionicotinamide + 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Key Observations:

Core Heterocycle Differences: The pyridazine core in the target compound may confer distinct electronic and steric properties compared to the pyridine core in Compound 18.

Substituent Impact :

  • The piperazine group in the target compound introduces a flexible, basic nitrogen center, often associated with improved CNS penetration and receptor binding. In contrast, Compound 18’s benzylthio linkage may enhance lipophilicity but limit metabolic stability due to sulfur oxidation susceptibility .
  • The thiophen-2-yl group in the target compound vs. the 4-fluorophenylcarbamoyl group in Compound 18 suggests divergent pharmacophore targeting. Thiophene is electron-rich and may engage in π-π stacking, whereas the fluorophenyl group offers metabolic resistance and enhanced binding affinity to hydrophobic pockets .

Physicochemical Properties :

  • Compound 18’s lower HPLC purity (80.7%) compared to other compounds in (e.g., 89.1% purity for a structurally distinct analogue) highlights challenges in synthesizing oxadiazole-containing derivatives. The target compound’s purity and retention time data are unavailable but would be critical for assessing scalability .

Synthetic Feasibility :

  • Both compounds share reliance on oxadiazole intermediates, which are prone to ring-opening under acidic conditions. However, the target compound’s piperazine linkage may require milder reaction conditions to preserve the oxadiazole integrity .

Research Implications

  • Activity Prediction : The target compound’s piperazine-thiophene combination may favor dopamine or serotonin receptor modulation, whereas Compound 18’s fluorophenylcarbamoyl group aligns with kinase inhibition (e.g., EGFR or VEGFR targets).
  • Optimization Needs : Further studies on the target compound should prioritize stability assays (e.g., oxidative stress for thiophene) and comparative binding affinity profiling.

Limitations:

  • Data on the target compound’s biological activity, solubility, and stability are absent in the provided evidence.
  • Only one structural analogue (Compound 18) was available for comparison, limiting broader insights.

Biological Activity

The compound 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core substituted with a thiophene moiety and a piperazine ring linked to an oxadiazole. The molecular formula can be represented as C15H18N4OC_{15}H_{18}N_4O with a molecular weight of approximately 270.34 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . A study demonstrated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies have shown that compounds containing the oxadiazole group can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. One study reported that specific derivatives displayed IC50 values as low as 0.5 µM against certain cancer cell lines, indicating potent activity .

Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The selectivity towards COX-II was noted to be particularly beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, inhibiting their activity and leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The piperazine ring may facilitate binding to specific receptors involved in inflammation and pain pathways.
  • Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses, thereby protecting cells from oxidative damage.

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Antimicrobial Case Study : A derivative with structural similarities demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 μg/mL. This suggests potential application in treating resistant infections .
  • Anticancer Case Study : In a study involving human breast cancer cell lines, a related compound exhibited an IC50 value of 0.2 µM, indicating strong cytotoxic effects compared to conventional chemotherapeutics .
  • Anti-inflammatory Case Study : A recent investigation into COX-II inhibition revealed that an analog showed a selectivity index (SI) greater than 10 when compared to standard NSAIDs, suggesting improved therapeutic profiles with fewer side effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA (MIC = 16 μg/mL)
AnticancerIC50 = 0.2 µM in breast cancer cells
Anti-inflammatoryCOX-II inhibition (SI > 10)

Q & A

Q. What computational methods predict ADMET properties?

  • Methodological Answer : Apply QSAR models (SwissADME, admetSAR) to estimate:
  • Absorption : LogP (optimal 2–3), topological polar surface area (<140 Ų).
  • Toxicity : Ames test predictions (mutagenicity), hERG inhibition risk.
    Validate with in vitro assays (Caco-2 permeability, CYP450 inhibition) .

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